
mitomycin C
描述
丝裂霉素C 是一种源自链霉菌属细菌的化疗药物。 它以其强大的抗肿瘤活性而闻名,用于治疗各种癌症,包括上消化道癌、肛门癌、乳腺癌和膀胱癌 。 丝裂霉素C 也用于眼科手术中,以防止疤痕形成,并用于治疗食道和气管狭窄 .
准备方法
化学反应分析
丝裂霉素C 会经历多种类型的化学反应,包括:
这些反应中常用的试剂包括二硫化钠等还原剂和过氧化氢等氧化剂 。 这些反应形成的主要产物是 DNA 加合物,这些加合物是该化合物抗肿瘤活性的原因 .
科学研究应用
丝裂霉素C 具有广泛的科学研究应用:
作用机制
丝裂霉素C 通过选择性抑制脱氧核糖核酸 (DNA) 的合成发挥作用。 它将 DNA 双螺旋的互补链交联起来,阻止 DNA 复制和转录 。 这种交联活性在缺氧肿瘤环境中特别有效,在这种环境中,该化合物被还原为其活性形式 。 丝裂霉素C 的分子靶标包括 DNA 中的鸟嘌呤和胞嘧啶碱基 .
相似化合物的比较
生物活性
Mitomycin C (MMC) is a potent chemotherapeutic agent primarily used in the treatment of various cancers, including gastric, breast, and lung cancers. Its biological activity is characterized by a complex mechanism of action that involves DNA alkylation, redox cycling, and potential antibacterial properties. This article delves into the biological activity of MMC, supported by data tables, case studies, and relevant research findings.
This compound is a bioreductive drug that requires enzymatic reduction to exert its cytotoxic effects. Upon reduction, MMC forms a highly reactive bis-electrophilic intermediate that predominantly alkylates DNA, leading to cross-linking and subsequent inhibition of DNA synthesis. This mechanism is crucial for its anticancer efficacy.
Key Mechanisms:
- DNA Alkylation: MMC preferentially targets guanosine bases in DNA, resulting in interstrand cross-links that hinder replication and transcription.
- Redox Cycling: MMC can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to cellular damage.
- Inhibition of rRNA Synthesis: Research indicates that MMC may also inhibit ribosomal RNA synthesis, further impairing cellular function .
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Mitomycin-C Induced Hemolytic Uremic Syndrome:
A 42-year-old female with stage III gastric cancer developed hemolytic uremic syndrome (HUS) three months after receiving MMC as adjuvant therapy. Symptoms included pallor and hypertension. Despite the progression of her cancer, she achieved stabilization post-treatment . -
Mitomycin-C Nephrotoxicity:
A study involving 17 patients treated with MMC revealed significant renal toxicity characterized by proteinuria and hematuria. Histological analysis showed glomerular lesions similar to those seen in HUS . -
Intraoperative Use for Pterygium:
A clinical trial assessed the efficacy of intraoperative MMC application to prevent pterygium recurrence. Results indicated that MMC significantly reduced recurrence rates compared to controls, although some patients experienced superficial scleral melting .
Recent Research Findings
Recent studies have explored the repurposing of MMC for antibacterial applications. For instance, a study demonstrated enhanced antibacterial activity when MMC was combined with phage therapy against Acinetobacter baumannii, indicating its potential beyond traditional cancer treatment .
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (μg/mL) | Effectiveness | Combination Therapy |
---|---|---|---|
E. coli | 0.5 | Significant growth reduction observed | Enhanced with phage therapy |
Staphylococcus aureus | 1 | Bactericidal effect noted | Synergistic effects with other antibiotics |
Acinetobacter baumannii | 0.25 | Effective against resistant strains | Combination with imipenem showed synergy |
属性
IUPAC Name |
(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitomycin C exert its antitumor activity?
A1: this compound (MMC) is a potent antitumor agent that acts as a DNA crosslinking agent. [, , , ] Inside the cell, MMC undergoes bioreduction to form reactive metabolites. These metabolites then bind to DNA strands, primarily at guanine-N2 positions, creating interstrand crosslinks. [, ] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]
Q2: What makes the guanine base a primary target for MMC?
A2: The exact reason for MMC's preference for guanine is complex, but it's believed to be related to the electronic structure and reactivity of guanine's N2 position within the DNA helix. [] This site is particularly susceptible to nucleophilic attack by the activated MMC metabolites.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H18N4O5, and its molecular weight is 334.33 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A5: Yes, this compound has been extensively characterized spectroscopically. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about its structure and functional groups. [, ]
Q5: How does the stability of this compound vary under different pH conditions?
A6: Studies demonstrate that this compound is most stable under slightly acidic to neutral pH conditions. [] Degradation increases with pH values below 7. For example, in 0.9% sodium chloride solutions, MMC degradation was significantly higher at pH 4.5 compared to pH 7. []
Q6: Does temperature affect this compound stability?
A7: Yes, temperature significantly impacts MMC stability. Storing this compound solutions at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature storage. []
Q7: What about the compatibility of this compound with different solutions?
A8: The data sheet recommends reconstituting this compound vials with water for injections or 20% dextrose solutions. [] While sodium chloride solutions are commonly used, their acidic pH can impact stability over time.
Q8: What are the main clinical applications of this compound?
A8: this compound is used in various clinical settings, including:
- Ophthalmology: As an adjunct to surgical procedures like trabeculectomy [, ] and pterygium excision [, , , , ].
- Oncology: In chemotherapy regimens for treating various cancers, such as bladder, anal, and lung cancer. [, , , ]
Q9: How does this compound compare to other treatment modalities in pterygium surgery?
A10: Several studies compared this compound to other treatments like conjunctival autograft, beta irradiation, and topical agents like cyclosporine. [, , , ] Results suggest that MMC effectively reduces pterygium recurrence rates, often outperforming other methods. [, , ]
Q10: What are the known mechanisms of resistance to this compound?
A10: Resistance mechanisms to this compound can be multifaceted, involving:
- Increased DNA repair: Enhanced DNA repair mechanisms, particularly those involved in removing interstrand crosslinks, can counteract MMC's effects. []
Q11: Are there any genetic factors associated with this compound resistance?
A13: Research suggests that variations in genes involved in drug metabolism, DNA repair, and cell cycle control can influence sensitivity to this compound. For example, lower ATM expression levels were linked to resistance to anthracyclines and mitomycin in breast cancer patients with wild-type TP53 and CHK2. []
Q12: What are some of the known toxicities associated with this compound?
A12: this compound can cause various side effects, including:
- Myelosuppression: Suppression of bone marrow function, leading to decreased blood cell counts. []
- Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects. []
- Pulmonary toxicity: In rare cases, this compound can cause lung damage. [, ]
Q13: What are some of the ongoing research efforts aimed at improving this compound therapy?
A13: Several research avenues are currently being explored, including:
- Drug delivery systems: Developing novel drug delivery systems to enhance MMC's targeted delivery to tumor cells while minimizing systemic toxicity. [, ]
- Combination therapies: Investigating synergistic combinations of MMC with other anticancer agents or treatment modalities. [, , ]
- Biomarkers of response: Identifying biomarkers that can predict treatment response, monitor efficacy, and personalize MMC therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。